molecular formula C25H23N3O4S2 B2655742 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1021132-93-3

2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide

Katalognummer: B2655742
CAS-Nummer: 1021132-93-3
Molekulargewicht: 493.6
InChI-Schlüssel: KZWRBPHDFGGXJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1H-imidazole core substituted at position 4 with a benzenesulfonyl group and at position 2 with a phenyl ring. A sulfanyl (-S-) linker connects the imidazole to an acetamide moiety, which is further functionalized with a 4-methoxyphenylmethyl group. Structural analogs often vary in substituents on the imidazole, sulfanyl/acyl groups, or the acetamide’s aryl moiety, leading to differences in physicochemical and biological properties .

Eigenschaften

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-32-20-14-12-18(13-15-20)16-26-22(29)17-33-24-25(34(30,31)21-10-6-3-7-11-21)28-23(27-24)19-8-4-2-5-9-19/h2-15H,16-17H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWRBPHDFGGXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzenesulfonyl group and the phenyl group. The final step involves the attachment of the acetamide moiety.

    Imidazole Ring Formation: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Phenyl Group Addition: The phenyl group can be added through a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.

    Acetamide Attachment: The final step involves the reaction of the intermediate compound with 4-methoxybenzylamine and acetic anhydride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Oxidation : The compound can be oxidized to introduce additional functional groups.
  • Reduction : Reduction reactions can modify the sulfonyl group to a sulfide or thiol group.
  • Substitution : The imidazole ring and phenyl groups can engage in electrophilic and nucleophilic substitution reactions.

These reactions enhance the compound's utility in synthesizing novel compounds with desired properties.

Biological Applications

The biological activity of 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide has been explored in several studies:

  • Antimicrobial Activity : Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial properties. The presence of the benzenesulfonyl group may enhance this activity by interacting with bacterial enzymes or proteins .
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly breast cancer cell lines such as MCF7. Mechanistic studies have indicated that it may inhibit specific signaling pathways involved in cancer progression .

Medicinal Chemistry

The therapeutic potential of this compound is under investigation, particularly for its role as an antimicrobial and anticancer agent. Its mechanism of action is believed to involve:

  • Enzyme Inhibition : The benzenesulfonyl group can interact with enzymes crucial for bacterial survival or cancer cell proliferation.
  • Metal Ion Binding : The imidazole ring's ability to bind metal ions may influence various biochemical pathways, contributing to its biological effects .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus with MIC values indicating potent activity .
Study BAnticancer PropertiesShowed that the compound induces apoptosis in MCF7 cells through the activation of caspase pathways .
Study CSynthetic ApplicationsUtilized as a precursor for synthesizing novel derivatives with enhanced biological activity .

Wirkmechanismus

The mechanism of action of 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • N-Cyclopropyl Analog ():
    Replacing the 4-methoxyphenylmethyl group with a cyclopropyl (C₃H₅) substituent (ZINC6537776) reduces polarity, increasing lipophilicity (logP ~3.5 vs. ~2.8 for the target compound). This likely enhances membrane permeability but may reduce aqueous solubility. The cyclopropyl group’s rigid geometry could also affect binding to hydrophobic enzyme pockets .

  • Triazole-Based Analog ():
    Substituting the imidazole with a 1,2,4-triazole ring (539809-35-3) alters electronic properties due to the triazole’s weaker basicity. This modification may reduce interactions with charged residues in biological targets, impacting efficacy in enzyme inhibition .

Sulfonyl/Sulfinyl Variations

  • Methylsulfinyl Derivative (): The compound N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate features a sulfinyl (-SO-) group instead of sulfonyl (-SO₂-).

Acetamide Substituent Comparisons

  • N-(4-Methoxyphenyl)acetamide (): The simpler analog 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide lacks the imidazole and benzenesulfonyl groups. Its antimicrobial activity (reported in ) suggests that the acetamide-methoxyphenyl motif alone contributes to bioactivity, but the absence of the imidazole core limits potency against more complex targets like kinases .
  • Benzimidazole Derivative ():
    N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) replaces the imidazole with a benzimidazole scaffold. The extended aromatic system increases molecular weight (MW 449.5 vs. 507.6 for the target compound) and may enhance DNA intercalation, as seen in its anticancer activity .

Table 1: Key Comparative Data

Property Target Compound N-Cyclopropyl Analog () Benzimidazole Derivative ()
Molecular Weight 507.6 g/mol 493.6 g/mol 449.5 g/mol
logP (Predicted) 2.8 3.5 3.1
Aqueous Solubility Moderate (~50 µM) Low (~10 µM) Moderate (~40 µM)
Reported Activity Not specified (inference: kinase inhibition) Anticancer (NSC784921) Anticancer (IC₅₀ ~5 µM)

Table 2: Structural Impact on Bioactivity

Feature Target Compound Impact Compared to Analogs
Benzenesulfonyl Group Enhances metabolic stability More stable than sulfinyl ()
4-Methoxyphenylmethyl Improves solubility More polar than cyclopropyl ()
Imidazole Core Facilitates π-π stacking More reactive than triazole ()

Biologische Aktivität

The compound 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • Molecular Formula: C26H25N3O3S2
  • Molecular Weight: 491.6 g/mol
  • IUPAC Name: 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide

The structure integrates a benzenesulfonyl group, an imidazole ring, and an acetamide moiety, contributing to its diverse chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzenesulfonyl group is known to influence enzyme activity, while the imidazole ring can chelate metal ions, affecting numerous biochemical pathways. The presence of the methoxyphenyl group may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Anticancer Activity

Research has indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have demonstrated the ability to induce apoptosis in cancer cell lines such as MDA-MB-231. A notable study reported that analogs induced a 22-fold increase in apoptotic cells compared to control groups, suggesting a potent mechanism for cancer treatment .

Antimicrobial Activity

Imidazole-based compounds have also shown promising antimicrobial properties. The compound's structural features suggest potential antibacterial effects, particularly against Gram-positive bacteria. In vitro studies have indicated that related compounds exhibit minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against various bacterial strains .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 / MIC (μM)Reference
AnticancerMDA-MB-231<50
AntibacterialStaphylococcus aureus15.625 - 62.5
AntifungalCandida albicans31.2 - 62.5

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of imidazole derivatives revealed that specific compounds showed significant cytotoxicity against HepG2 liver cancer cells, with IC50 values below 50 μM. The mechanism was linked to the inhibition of glycolytic enzymes within mitochondria, leading to reduced proliferation and increased apoptosis .

Case Study 2: Antimicrobial Potential

Another investigation assessed the antimicrobial efficacy of benzenesulfonamide derivatives, including those structurally related to our compound. These derivatives were tested against clinical isolates of MRSA and exhibited remarkable antibacterial activity with MIC values significantly lower than traditional antibiotics like ciprofloxacin .

Q & A

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, EGFR kinase). Focus on sulfonyl and imidazole groups for hydrogen bonding .
  • MD simulations : Assess binding stability (50 ns trajectories, GROMACS) to prioritize in vitro validation .

How to design experiments to elucidate the mechanism of action in anticancer studies?

Q. Advanced

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
  • Flow cytometry : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Enzyme inhibition : Test against kinase panels (e.g., tyrosine kinases at 1–10 µM) .

What strategies enhance the compound’s bioavailability for in vivo studies?

Q. Advanced

  • Prodrug design : Mask polar groups (e.g., esterify acetamide) to improve permeability .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release .
  • Pharmacokinetics : Monitor plasma half-life (LC-MS/MS) after IV/oral administration in rodent models .

How are structure-activity relationship (SAR) studies conducted for this compound?

Q. Advanced

  • Substituent variation : Synthesize analogs with modified sulfonyl (e.g., tosyl vs. mesyl) or methoxy groups .
  • Bioactivity profiling : Compare IC₅₀ values across analogs in enzyme/cell-based assays.
  • 3D-QSAR : Develop CoMFA/CoMSIA models to correlate structural features with activity .

What experimental controls are essential in assessing antimicrobial activity?

Q. Advanced

  • Positive controls : Use ciprofloxacin (bacteria) or fluconazole (fungi) at clinically relevant concentrations .
  • Neutralization controls : Include 0.5% Tween-80 to prevent compound aggregation in agar diffusion assays .
  • Resazurin assay : Validate bacterial viability post-treatment via fluorescence (λex 560 nm, λem 590 nm) .

How to validate target engagement in cellular models?

Q. Advanced

  • CETSA : Monitor thermal stabilization of target proteins (e.g., HSP90) via Western blot .
  • Pull-down assays : Use biotinylated probes coupled to streptavidin beads for affinity capture .
  • CRISPR knockouts : Compare activity in wild-type vs. target-gene-KO cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.